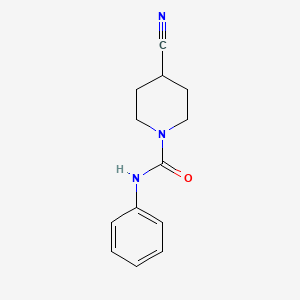

4-cyano-N-phenylpiperidine-1-carboxamide

Description

4-Cyano-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by a piperidine core substituted with a carboxamide group at the 1-position, a phenyl group at the N-position, and a cyano (-CN) group at the 4-position. The cyano group enhances electron-withdrawing effects, influencing reactivity and binding interactions in biological or material science applications.

Properties

IUPAC Name |

4-cyano-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-10-11-6-8-16(9-7-11)13(17)15-12-4-2-1-3-5-12/h1-5,11H,6-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRQMWJUAVFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyano-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-phenylpiperidine-1-carboxamide is , with a molecular weight of approximately 218.26 g/mol. The compound features a piperidine ring, a cyano group, and a phenyl moiety, which contribute to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 218.26 g/mol |

| Structural Features | Piperidine ring, cyano group, phenyl moiety |

4-Cyano-N-phenylpiperidine-1-carboxamide is believed to interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Its structural components suggest potential interactions that could lead to anti-inflammatory and analgesic effects, similar to other piperidine derivatives.

Potential Mechanisms:

- Receptor Interaction : The compound may act as a ligand for opioid receptors, specifically the μ-opioid receptor (MOR), which is crucial for pain modulation.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Analgesic Properties

Research has indicated that compounds with similar piperidine structures exhibit significant analgesic activity. For instance, studies have shown that derivatives of N-phenylpiperidine can selectively bind to the MOR, demonstrating potent antinociceptive effects in animal models .

Anti-inflammatory Effects

Preliminary studies suggest that 4-cyano-N-phenylpiperidine-1-carboxamide may possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

- Analgesic Activity : A study focused on the synthesis of N-phenylpiperidine derivatives found that certain modifications led to enhanced binding affinity for the MOR. The lead compound exhibited an ED50 value of 3.1 mg/kg in pain models .

- Anti-tumor Activity : Related compounds have shown promise in inhibiting tumor growth in various cancer cell lines. For example, carbamide derivatives demonstrated cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells .

- Structure-Activity Relationships (SAR) : The introduction of different substituents on the piperidine ring has been studied extensively. Variations in the phenyl moiety or the presence of additional functional groups can significantly alter the biological activity and potency of these compounds .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

4-Cyano-N-phenylpiperidine-1-carboxamide is characterized by its piperidine core, which is modified with a cyano group and a phenyl substituent. The presence of these functional groups contributes to its biological activity, making it a subject of interest in drug development.

Pharmacological Applications

-

Androgen Receptor Modulation

- Research indicates that compounds similar to 4-cyano-N-phenylpiperidine-1-carboxamide can act as modulators of androgen receptors. These receptors play a crucial role in various physiological processes, including the development of male characteristics and reproductive functions. The compound's ability to influence androgen receptor activity suggests potential applications in treating conditions like prostate cancer, where androgen signaling is often dysregulated .

-

Neurological Disorders

- There is emerging evidence that derivatives of this compound may serve as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. By modulating these receptors, 4-cyano-N-phenylpiperidine-1-carboxamide could contribute to the development of therapies aimed at alleviating symptoms associated with these conditions .

-

Pain Management

- Given its structural similarities to known analgesics, research has explored the potential of 4-cyano-N-phenylpiperidine-1-carboxamide in pain management. Its interaction with opioid receptors may offer insights into developing new pain relief medications that minimize side effects commonly associated with traditional opioids .

Case Study 1: Androgen Receptor Inhibition

A study investigated the effects of various piperidine derivatives on androgen receptor activity. It was found that modifications to the piperidine structure, including the introduction of cyano and phenyl groups, enhanced binding affinity to the receptor. This suggests that 4-cyano-N-phenylpiperidine-1-carboxamide could be optimized for greater efficacy in targeting androgen-dependent cancers .

Case Study 2: Neuropharmacology

In another study focusing on neurological applications, researchers synthesized several derivatives based on the piperidine framework. The findings demonstrated that certain modifications led to increased potency as M4 receptor antagonists. This highlights the potential utility of 4-cyano-N-phenylpiperidine-1-carboxamide in developing treatments for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 4-Amino-N-phenylpiperidine-1-carboxamide Hydrochloride

A closely related compound, 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride, replaces the cyano group with an amino (-NH₂) group. Key differences include:

The amino analog’s safety data suggests low acute toxicity under standard handling conditions, while the cyano variant’s hazards remain uncharacterized in the provided sources. The cyano group’s electron-withdrawing nature may increase metabolic stability compared to the amino group, which is prone to oxidation or conjugation .

Broader Piperidine Carboxamide Derivatives

Piperidine carboxamides are a diverse class with variations in substituents affecting bioactivity and stability. For example:

- N-Phenylpiperidine-1-carboxamide derivatives with halogen substituents (e.g., Cl, F) often exhibit enhanced binding to neurological targets (e.g., sigma receptors).

- 4-Hydroxy-N-phenylpiperidine-1-carboxamide demonstrates increased solubility due to the hydroxyl group but reduced membrane permeability.

The cyano substituent in 4-cyano-N-phenylpiperidine-1-carboxamide likely balances lipophilicity and polarity, making it a candidate for central nervous system (CNS) drug development, though specific data is absent in the evidence.

Research Findings and Methodological Context

The structural determination of such compounds often relies on crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which is widely used for small-molecule analysis . However, the provided evidence lacks experimental data (e.g., XRD, NMR, or bioactivity) for direct comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.